molecular formula C6H8BrClO B2628930 1-Bromocyclopentane-1-carbonyl chloride CAS No. 56447-23-5

1-Bromocyclopentane-1-carbonyl chloride

Cat. No. B2628930
CAS RN: 56447-23-5
M. Wt: 211.48
InChI Key: DBUSSDLMLYFONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromocyclopentane-1-carbonyl chloride (BCPC) is an organobromine compound that has been studied for its potential synthetic and scientific research applications. It is a versatile reagent used in a variety of synthetic processes, and it is also used for its biochemical and physiological effects. In

Scientific Research Applications

Catalytic Reduction Applications

1-Bromocyclopentane-1-carbonyl chloride is used in catalytic processes. For instance, it has been involved in the conjugate reduction of α,β-unsaturated carbonyl compounds using a copper carbene complex. This process is significant for the 1,4-reduction of tri- and tetrasubstituted α,β-unsaturated esters and cyclic enones, demonstrating its utility in synthetic organic chemistry (Jurkauskas, Sadighi, & Buchwald, 2003).

Radical Reaction Promoter

It has been used as a radical reaction promoter in cobalt-catalyzed intermolecular styrylation reactions of alkyl halides, showcasing its versatility in promoting radical reaction mechanisms and serving as a key component in the synthesis of complex organic molecules (Affo et al., 2006).

Reformatsky Reaction

The compound has been a key reactant in the Reformatsky reaction with 3-aryl-2-cyanoprop-2-enamides and their N-methyl derivatives, leading to the synthesis of complex molecular structures like 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles. This demonstrates its significance in synthetic strategies for constructing complex and biologically relevant molecules (Kirillov, Nikiforova, & Shurov, 2014).

Solvolysis Studies

1-Bromocyclopentane-1-carbonyl chloride has been studied in the context of solvolysis reactions, particularly focusing on carbamoyl chlorides. These studies are pivotal for understanding reaction mechanisms and kinetics, as well as for applications in synthesizing a variety of chemical compounds (D’Souza & Kevill, 2016).

Electrosynthesis

It plays a role in the electrosynthesis of complex molecules, such as in the catalytic reduction and intramolecular cyclization of haloalkynes, highlighting its utility in electrochemical synthesis processes (Ischay, Mubarak, & Peters, 2006).

Mechanism of Action

properties

IUPAC Name

1-bromocyclopentane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClO/c7-6(5(8)9)3-1-2-4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUSSDLMLYFONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromocyclopentane-1-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.